REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][C:5]1[C:6](=[O:12])[NH:7][NH:8][C:9](=[O:11])[CH:10]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[N:7]1[NH:8][C:9](=[O:11])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2][O:12][C:6]=12
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
OCCCC=1C(NNC(C1)=O)=O
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled under argon in an ice bath
|
Type
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CUSTOM
|
Details
|
After 30 minutes the solvent was evaporated
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
kept under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
Chromatography, eluting first with 2.5% methanol/dichloromethane until triphenylphosphine oxide
|
Type
|
CUSTOM
|
Details
|
was removed
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(C=C2C1OCCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.049 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |